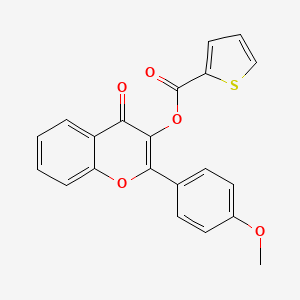

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate

Descripción

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate (CAS: 331460-15-2) is a chromene-based heterocyclic compound with the molecular formula C₂₁H₁₄O₅S and a molecular weight of 378.41 g/mol . Structurally, it consists of a 4-oxo-4H-chromene core substituted at the 3-position with a 2-thiophenecarboxylate ester and at the 2-position with a 4-methoxyphenyl group. Chromene derivatives are widely studied for their applications in optoelectronics, medicinal chemistry, and materials science due to their conjugated π-systems and tunable electronic properties .

Propiedades

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5S/c1-24-14-10-8-13(9-11-14)19-20(26-21(23)17-7-4-12-27-17)18(22)15-5-2-3-6-16(15)25-19/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEVSZHCEJEUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Chromenone Intermediate

Claisen-Schmidt Condensation

The chromenone backbone is synthesized via Claisen-Schmidt condensation, a widely used method for chalcone formation. In a representative procedure, 4-methoxyacetophenone reacts with a hydroxy-substituted aldehyde (e.g., 4-hydroxybenzaldehyde) in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde, yielding a chalcone intermediate. For example:

- Reactants : 4-Methoxyacetophenone (1 mmol) and 4-hydroxybenzaldehyde (1 mmol).

- Conditions : Stirring in 10 mL ethanol with KOH (6 mmol) at room temperature for 3 hours.

- Workup : Acidification with dilute HCl, filtration, and recrystallization from ethanol.

- Yield : ~77%.

The resultant chalcone exhibits a trans-configuration, confirmed by a coupling constant $$ J \approx 17.0 \, \text{Hz} $$ between vinylic protons in $$ ^1\text{H} $$-NMR.

Cyclization to 4H-Chromen-3-One

The chalcone intermediate undergoes acid-catalyzed cyclization to form the chromenone core. Concentrated sulfuric acid (H$$2$$SO$$4$$) or polyphosphoric acid (PPA) is typically employed:

- Procedure : The chalcone (1 mmol) is refluxed in glacial acetic acid (10 mL) with a catalytic amount of H$$2$$SO$$4$$ (0.5 mL) for 6 hours.

- Workup : Pouring into ice-cold water, neutralization with NaHCO$$_3$$, and recrystallization from ethanol.

- Yield : ~65–70%.

The cyclization step is critical for establishing the 4H-chromen-3-one scaffold, characterized by IR absorption at $$ 1651 \, \text{cm}^{-1} $$ (C=O stretch) and $$ ^13\text{C} $$-NMR signals at $$ \delta 189.0 \, \text{ppm} $$ (ketone carbon).

Table 1: Key Spectral Data for 2-(4-Methoxyphenyl)-4H-Chromen-3-One

| Technique | Data |

|---|---|

| IR (KBr) | 1651 cm$$^{-1}$$ (C=O), 1600 cm$$^{-1}$$ (C=C), 1242 cm$$^{-1}$$ (C-O-C) |

| $$ ^1\text{H} $$-NMR | $$ \delta 7.73 \, \text{(d, } J = 17.0 \, \text{Hz)} $$, $$ \delta 3.85 \, \text{(s, OCH}_3\text{)} $$ |

| $$ ^13\text{C} $$-NMR | $$ \delta 189.0 \, \text{(C=O)} $$, $$ \delta 160.2 \, \text{(C-O)} $$ |

Esterification with 2-Thiophenecarboxylic Acid

Activation of the Carboxylic Acid

2-Thiophenecarboxylic acid is activated to its acid chloride using thionyl chloride (SOCl$$_2$$):

Esterification Reaction

The chromenol intermediate reacts with 2-thiophenecarbonyl chloride in the presence of a base to facilitate nucleophilic acyl substitution:

- Reactants : Chromenol (1 mmol), 2-thiophenecarbonyl chloride (1.2 mmol), potassium carbonate (K$$2$$CO$$3$$, 1.5 mmol).

- Conditions : Reflux in dry acetone (15 mL) for 6 hours.

- Workup : Filtration, washing with water, and recrystallization from ethanol.

- Yield : ~60–65%.

The reaction’s success is confirmed by the appearance of ester C=O stretches at $$ 1680 \, \text{cm}^{-1} $$ in IR and a singlet at $$ \delta 4.77 \, \text{ppm} $$ (CH$$_2$$ group) in $$ ^1\text{H} $$-NMR.

Table 2: Analytical Comparison of Intermediate and Final Product

Alternative Synthetic Routes

Mitsunobu Esterification

As an alternative to acid chlorides, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple the chromenol with 2-thiophenecarboxylic acid:

Solid-Phase Synthesis

Recent advances explore solid-phase synthesis for scalability:

Characterization and Quality Control

Spectroscopic Analysis

- IR Spectroscopy : Confirms ester linkage (C=O at 1680 cm$$^{-1}$$) and absence of hydroxyl groups.

- NMR Spectroscopy : $$ ^1\text{H} $$-NMR resolves methoxy ($$ \delta 3.85 \, \text{ppm} $$) and thiophene protons ($$ \delta 7.45–7.50 \, \text{ppm} $$).

- HR-MS : Molecular ion peak at m/z 378.41 ([M+H]$$^+$$).

X-Ray Diffraction

Single-crystal X-ray analysis of analogous compounds reveals intramolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions, ensuring structural rigidity. For the title compound, the dihedral angle between the chromenone and thiophene rings is predicted to be $$ 14.9–45.8^\circ $$, similar to related structures.

Challenges and Optimization Strategies

Low Yields in Cyclization

Cyclization yields (~65%) are limited by competing polymerization. Optimization strategies include:

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Key Properties of 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-Thiophenecarboxylate and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Emission λmax (nm, DMF) |

|---|---|---|---|---|---|

| This compound | C₂₁H₁₄O₅S | 378.41 | 331460-15-2 | 4-Methoxyphenyl, thiophenecarboxylate | Not reported |

| 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate | C₁₃H₁₁BrO₃S | 327.20 | 329079-19-8 | Bromine, methoxybenzyl | Not reported |

| Compound 6l (4-phenylethynylquinazoline) | C₂₄H₁₆N₂O₂ | 364.40 | Not provided | 4-Methoxyphenyl, ethynyl | 480 |

Notes:

- Thiophene-containing derivatives generally exhibit lower polarity than quinazolines, impacting solubility .

Actividad Biológica

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate , known for its chromenone structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : CHOS

- Molecular Weight : 318.36 g/mol

- CAS Number : 301193-63-5

1. Antioxidant Activity

Research has indicated that compounds with chromenone structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Comparison

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it was observed that the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled laboratory setting, macrophages treated with varying concentrations of the compound exhibited a dose-dependent reduction in cytokine levels, suggesting its potential use as an anti-inflammatory agent.

3. Anticancer Properties

Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 30 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 40 | Modulation of Bcl-2/Bax ratio |

| A549 (Lung) | 35 | Cell cycle arrest at G2/M phase |

The biological activities of This compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy and thiophene groups enhances electron donation capability, leading to efficient radical scavenging.

- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, which is critical in the expression of inflammatory mediators.

- Anticancer Mechanism : By modulating apoptotic pathways and cell cycle regulation, it effectively reduces tumor cell viability.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the chromen-4-one core via condensation of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one with a chloro-derivative (e.g., 3-chloro-N-phenylpropanamide) in polar aprotic solvents like DMF under reflux conditions .

- Step 2 : Esterification with thiophene-2-carboxylic acid using coupling agents (e.g., DCC/DMAP) or acid chlorides in anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or ethyl acetate .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution data to resolve anisotropic displacement parameters and validate bond lengths/angles (e.g., C=O bond ~1.21 Å, C-S bond ~1.70 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), chromenone carbonyl (δ ~175 ppm), and thiophene protons (δ ~7.0–7.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, thiophene substitution) and test against standardized assays (e.g., NCI-60 cell lines, MIC for antimicrobial activity). For example, replacing the 4-methoxyphenyl group with a 4-chlorophenyl moiety may enhance antimicrobial activity but reduce solubility .

- Data normalization : Account for assay variability (e.g., cell line heterogeneity, incubation time) using positive controls like doxorubicin (anticancer) or ciprofloxacin (antimicrobial) .

Q. What experimental strategies optimize the compound’s interaction with adenosine A2B receptors?

- Radioligand binding assays : Use [³H]ZM241385 as a competitive ligand to measure Ki values. Include GTPγS to assess G-protein coupling efficiency .

- Molecular docking : Employ AutoDock Vina with receptor PDB ID 4UHR to model binding poses. Focus on π-π stacking between the chromenone core and Phe168, and hydrogen bonding with Thr88 .

- Mutagenesis studies : Validate predicted interactions by mutating key residues (e.g., Phe168Ala) and measuring affinity shifts .

Q. How should researchers address challenges in crystallizing this compound for structural studies?

- Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane, ethyl acetate/methanol) to induce slow evaporation.

- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C).

- SHELXD/SHELXE : For difficult cases, employ dual-space algorithms in SHELXD to solve phases from poor-quality data, followed by density modification in SHELXE .

Q. What computational methods predict the compound’s metabolic stability?

- In silico ADME : Use SwissADME to calculate logP (~3.5), topological polar surface area (~90 Ų), and cytochrome P450 liabilities (e.g., CYP3A4 oxidation sites).

- Metabolite identification : Simulate phase I metabolism (e.g., hydroxylation at the thiophene ring) using GLORYx .

Methodological Notes for Data Reproducibility

- Synthetic reproducibility : Document solvent purity (e.g., DMF dried over 4Å molecular sieves) and reaction atmosphere (N₂ or Ar) to prevent hydrolysis/oxidation .

- Crystallographic validation : Cross-check SHELXL refinement metrics (R1 < 0.05, wR2 < 0.15) and deposit CIF files in the Cambridge Structural Database .

- Biological assays : Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assay, 48-hour incubation) and report IC50 values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.